molecular formula C19H20N4O2S B284537 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

Numéro de catalogue: B284537
Poids moléculaire: 368.5 g/mol
Clé InChI: VUTJZYWOAFNNJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide, also known as TAK-063, is a novel, potent, and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating the concentration of glycine in the synaptic cleft, which is a key neurotransmitter that modulates the activity of N-methyl-D-aspartate (NMDA) receptors. TAK-063 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, cognitive impairment, and neuropathic pain.

Mécanisme D'action

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase the concentration of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound has also been found to have analgesic effects in animal models of neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is its selectivity for GlyT1, which makes it a useful tool for studying the role of glycine in synaptic transmission and plasticity. However, this compound has several limitations for lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which can limit its effectiveness in long-term studies.

Orientations Futures

There are several future directions for research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective GlyT1 inhibitors that can be used as therapeutic agents. Finally, further studies are needed to elucidate the mechanisms underlying the analgesic effects of this compound and to explore its potential applications in the treatment of chronic pain.

Méthodes De Synthèse

The synthesis of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves several steps, starting from the reaction of 2-aminobenzothiophene with ethyl 2-bromoacetate to yield the corresponding ester intermediate. The ester is then hydrolyzed and converted to the corresponding acid, which is further reacted with 3-methylphenylamine and 2-chloro-N-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide to produce this compound.

Applications De Recherche Scientifique

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. This compound has also been found to have analgesic effects in animal models of neuropathic pain. In addition, this compound has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

Propriétés

Formule moléculaire

C19H20N4O2S

Poids moléculaire

368.5 g/mol

Nom IUPAC

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H20N4O2S/c1-11-4-3-5-13(8-11)20-16(24)10-23-19(25)17-14-7-6-12(2)9-15(14)26-18(17)21-22-23/h3-5,8,12H,6-7,9-10H2,1-2H3,(H,20,24)

Clé InChI

VUTJZYWOAFNNJR-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

SMILES canonique

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.